molecular formula C25H21N3O4S B6562966 3-[(furan-2-yl)methyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021256-73-4

3-[(furan-2-yl)methyl]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6562966
CAS No.: 1021256-73-4
M. Wt: 459.5 g/mol
InChI Key: CBCGNIKOOZEKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked oxazol-4-ylmethyl group. The oxazole ring is further substituted with a 4-methoxyphenyl group (para-methoxy) and a methyl group at position 3. Its molecular formula is C₂₈H₂₅N₃O₄S, with a molecular weight of 499.59 g/mol .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-16-22(26-23(32-16)17-9-11-18(30-2)12-10-17)15-33-25-27-21-8-4-3-7-20(21)24(29)28(25)14-19-6-5-13-31-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCGNIKOOZEKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Functional Groups :

  • Quinazolinone core: A nitrogen-containing heterocycle associated with diverse pharmacological activities, including kinase inhibition.
  • Oxazole ring : A five-membered heterocycle contributing to metabolic stability and π-π stacking interactions.
  • 4-Methoxyphenyl substituent : Electron-donating methoxy group influences electronic distribution and target binding.

The compound’s structural analogs vary in substituents on the oxazole ring, quinazolinone core, and heterocyclic systems. These modifications significantly impact molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Oxazole Phenyl Ring) Quinazolinone Substituent Molecular Formula Molecular Weight (g/mol) Observed Activities Reference
Target Compound 4-Methoxyphenyl Furan-2-ylmethyl C₂₈H₂₅N₃O₄S 499.59 N/A (Theoretical)
2-({[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one 2-Methoxyphenyl 4-Methoxyphenylmethyl C₂₈H₂₅N₃O₄S 499.59 Antitumor, Antimicrobial
2-({[2-(2,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one 2,4-Dimethoxyphenyl Furan-2-ylmethyl C₂₆H₂₃N₃O₅S 489.5 N/A (Structural analog)
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one Chlorophenyl (electron-withdrawing) Chlorophenylmethyl C₂₁H₁₃Cl₃N₂OS 447.77 Enhanced reactivity, Antimicrobial
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one Oxadiazole ring (vs. oxazole) Thiophen-2-ylmethyl C₂₅H₂₂N₄O₃S₂ 506.6 Potential kinase inhibition
Key Findings :

Substituent Position on Oxazole Phenyl Ring: 4-Methoxyphenyl (target compound) vs. 2-methoxyphenyl : The para-methoxy group in the target compound may enhance target binding due to optimal steric positioning, whereas ortho-substitution (2-methoxy) could introduce steric hindrance.

Heterocyclic Core Variations :

  • Oxazole vs. Oxadiazole : Oxadiazole’s extra nitrogen atom increases hydrogen-bonding capacity, which may improve affinity for enzymatic targets like kinases.

Substituent on Quinazolinone: Furan-2-ylmethyl (target compound) vs.

Biological Activity Correlations: Compounds with 4-methoxyphenyl or chlorophenyl groups exhibit pronounced antimicrobial and antitumor activities . Oxadiazole-containing analogs show promise in enzyme inhibition due to their planar structure and nitrogen-rich environment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.